molecular formula C14H8Cl2N2O2 B2778468 2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide CAS No. 304896-35-3

2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide

Cat. No.: B2778468
CAS No.: 304896-35-3
M. Wt: 307.13
InChI Key: ULJYZLXJKSLSRQ-SOFGYWHQSA-N
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Description

2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide is an organic compound with the molecular formula C14H8Cl2N2O2. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a furan ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide typically involves the reaction of 2,3-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group and the dichlorophenyl ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The furan ring also contributes to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylamide
  • 2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide
  • 2-Cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylamide

Uniqueness

2-Cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)acrylamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and binding properties. This positional difference can result in variations in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-11-3-1-2-10(13(11)16)12-5-4-9(20-12)6-8(7-17)14(18)19/h1-6H,(H2,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJYZLXJKSLSRQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-35-3
Record name 2-CYANO-3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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